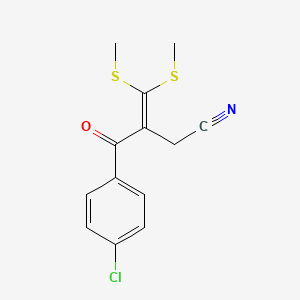
3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a chlorobenzoyl group, which is a benzoyl group (a benzene ring attached to a carbonyl group) that has been substituted with a chlorine atom . It also contains two methylsulfanyl groups, which consist of a sulfur atom bonded to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-chlorobenzoyl chloride can be produced through chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves a chemoenzymatic cascade reaction involving Palladium (Pd) catalyzed Suzuki–Miyaura coupling and whole‐cell catalyzed C = O asymmetric reduction for enantioselective synthesis of value‐added chiral alcohol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Compound Formation : The unexpected formation of novel compounds through reactions involving similar nitriles has been reported. For example, bis[bis(dialkylamino)phosphanyl]methane reacted with 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenenitrile to form a novel triene, existing as a single isomer in the solid state (Shevchenko et al., 2003).
Catalytic Isomerization Studies : The use of [Ni(COD)2] and TRIPHOS in the isomerization of 2-methyl-3-butenenitrile demonstrates the potential of such nitriles in catalysis. This process yielded various products, including Z- and E-2-methyl-2-butenenitrile, and nickel complexes through C−CN and P−C bond cleavage (Acosta-Ramírez et al., 2008).
Chalcogenation Reactions : Studies on the electron-donor effect in 1,3-dichlorobut-2-ene, when reacted with organic dichalcogenides, provide insights into the behavior of related nitriles in chemical synthesis (Levanova et al., 2018).
Material Science and Polymers
Polymer Synthesis : A novel polymer incorporating bis-methylsulfanyl-methylene unit synthesized from 4H-cyclopenta[def]phenanthrene and CH3I showed potential in electroluminescent applications. This synthesis underlines the relevance of such nitriles in advanced material science (Song et al., 2009).
Electrochemical Studies : Research on the electrochemical reduction of 2-butenenitrile provides insights into the formation of carbon-to-metal bonds, highlighting the potential application in electrochemistry and material sciences (Deniau et al., 2006).
Advanced Chemistry and Coordination Polymers
Coordination Polymers : The synthesis of lanthanide(III) coordination polymers using bis(sulfinyl) ligands, including similar nitriles, shows the potential of these compounds in developing unique lamellar square arrays in chemistry (Bu et al., 2002).
Copper Metal-Organic Systems : Studies on copper metal–organic systems using flexible carboxylate ligands related to nitriles highlight their application in synthesizing complex molecular structures (Dai et al., 2009).
Eigenschaften
IUPAC Name |
3-(4-chlorobenzoyl)-4,4-bis(methylsulfanyl)but-3-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-17-13(18-2)11(7-8-15)12(16)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPODFARJUFMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(CC#N)C(=O)C1=CC=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


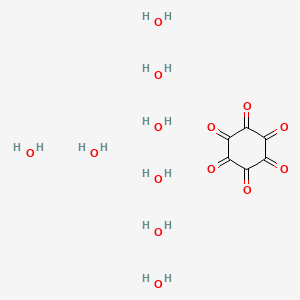
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3038070.png)
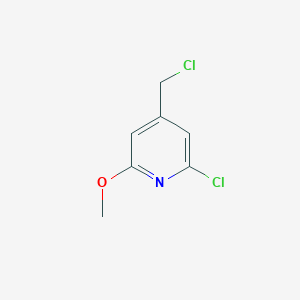
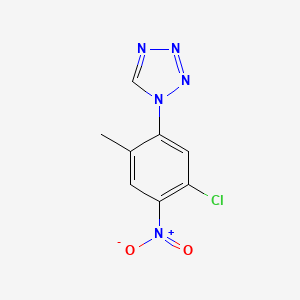
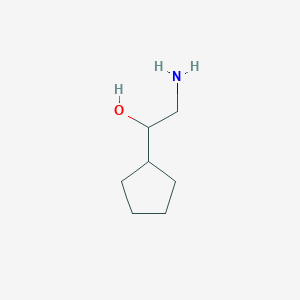
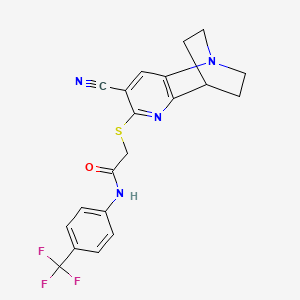
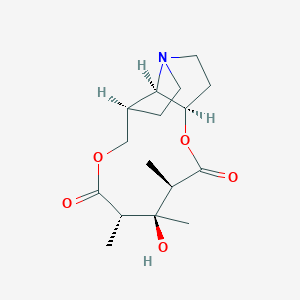
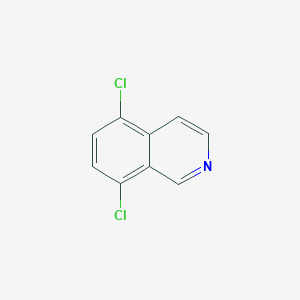
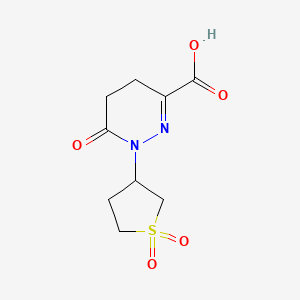
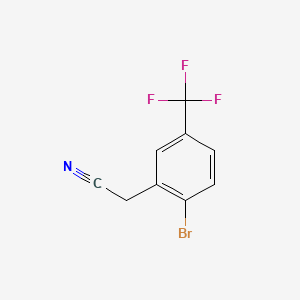
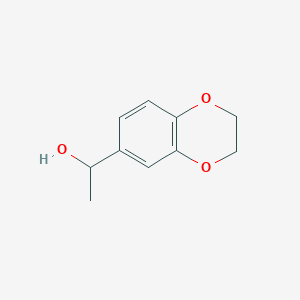
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
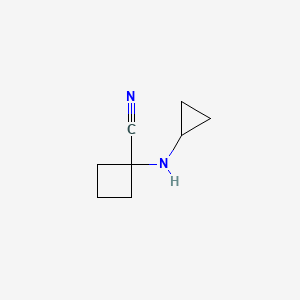
![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)
